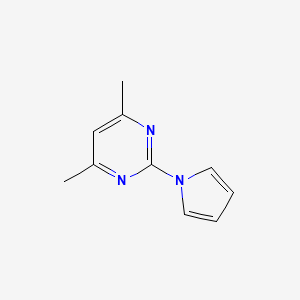
4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine is a compound that belongs to the class of pyrimidines, which are heterocyclic aromatic organic compounds similar to pyridine. One of the key features of this compound is the presence of a pyrrol group attached to the pyrimidine ring, which may influence its chemical reactivity and physical properties. Although the specific compound is not directly synthesized or analyzed in the provided papers, related pyrimidine derivatives and their synthesis, structure, and biological activities are discussed, which can provide insights into the behavior of similar compounds.
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves the treatment of various precursors under specific conditions. For instance, the synthesis of 1,3-dimethyl-5-(2-phenyl-4H-chromen-4-ylidene)pyrimidine-2,4,6(1H,3H,5H)-triones was achieved by treating 2-hydroxychalcones with 1,3-dimethylbarbituric acid in the presence of a catalyst, demonstrating a domino sequence of reactions including Michael addition, cyclization, and aerial oxidation . Another example is the synthesis of 2-amino-4,6-dimethyl pyrimidine using guanidine nitrate, acetylacetone, and sodium carbonate, which achieved a high yield under optimal conditions . These methods highlight the versatility of pyrimidine synthesis and the potential for creating a variety of substituted derivatives, including 4,6-dimethyl-2-(1H-pyrrol-1-yl)pyrimidine.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be elucidated using various spectroscopic techniques. For example, the structure of novel triazole compounds containing a 4,6-dimethyl-pyrimidin-2-ylthio group was determined using elemental analysis, IR, and ^1H NMR spectra . Additionally, the crystal structure of one such compound was determined, revealing intermolecular interactions that stabilize the crystal structure . These findings suggest that similar structural analyses could be applied to 4,6-dimethyl-2-(1H-pyrrol-1-yl)pyrimidine to understand its molecular conformation and interactions.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo a variety of chemical reactions. For instance, the synthesis of novel pyrimido[4,5-d]pyrimidine derivatives was achieved through reactions with heterocumulenes, followed by elimination and tautomerisation . The reactivity of pyrimidine derivatives can also be influenced by substituents on the pyrimidine ring, as seen in the electrophilic substitution reactions of 1,3-dimethylpyrrolo[3,2-d]pyrimidine-2,4-dione . These studies provide a foundation for predicting the reactivity of 4,6-dimethyl-2-(1H-pyrrol-1-yl)pyrimidine in various chemical contexts.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be quite diverse. For example, some 6-substituted-2,4-dimethyl-3-pyridinols, which are structurally related to pyrimidines, exhibited interesting antioxidant properties . The synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine demonstrated the use of safe and effective oxidation methods, which could be relevant for modifying the physical and chemical properties of related compounds . These studies underscore the importance of understanding the intrinsic properties of pyrimidine derivatives to predict the behavior of 4,6-dimethyl-2-(1H-pyrrol-1-yl)pyrimidine.
科学的研究の応用
Synthesis and Biological Activities
4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine and related compounds have been synthesized and studied for various biological activities. For instance, Xu et al. (2010) synthesized novel triazole compounds containing the 4,6-dimethyl-pyrimidin-2-ylthio group and found that they possess fungicidal and plant growth-regulating activities (Xu, Jian, Shi, & Li, 2010).
Insecticidal and Antibacterial Potential
Deohate and Palaspagar (2020) conducted a study on the synthesis of pyrimidine linked pyrazole heterocyclics, which exhibited insecticidal and antibacterial potential. This study involved the cyclocondensation of N-(4,6-dimethyl-pyrimidin-2-yl)-3-oxo butyramide with substituted acid hydrazides under microwave irradiation (Deohate & Palaspagar, 2020).
Photophysical Properties and pH-Sensing Application
Yan et al. (2017) designed and synthesized pyrimidine-phthalimide derivatives, revealing their potential as colorimetric pH sensors and logic gates due to their photophysical properties and reversible protonation at nitrogen atoms (Yan, Meng, Li, Ge, & Lu, 2017).
Proton Affinities Measurement
Thomas and Morrison (2000) measured the proton affinities of 4,6-dimethyl-pyrimidine using a kinetic method on a pentaquadrupole mass spectrometer, contributing to the understanding of its chemical properties (Thomas & Morrison, 2000).
Synthesis of Chalcogen Compounds
Bhasin et al. (2013) synthesized new 2-pyrimidyl chalcogen compounds, including bis(4,6-dimethyl-2-pyrimidyl)diselenide and 4,6-dimethyl-2-(phenylselanyl)pyrimidine. These compounds have been characterized using various spectroscopic techniques (Bhasin, Arora, Grover, Jyoti, Singh, Mehta, Bhasin, & Jacob, 2013).
Mild Synthesis Methodology
Hongbin (2011) reported on the mild synthesis of 4,6-dimethyl-2-(methylsulfonyl) pyrimidine from acetylacetone, highlighting an effective oxidation method in the synthesis process (Hongbin, 2011).
Biological Activity Screening
Monka et al. (2020) performed a predicted screening of the biological activity of synthesized pyrimidine thiosulfonates, indicating their potential as low-toxic substances with a wide range of biological action, especially in anticancer research (Monka, Stadnytska, Charka, Roman, Shiyan, Khomitska, & Lubenets, 2020).
Zn(II) Complexes Study
Godino-Salido et al. (1994) studied Zn(II) complexes with thiopyrimidine derivatives, including 4,6-dimethyl-2-thiopyrimidine, revealing insights into the molecular structure of the solid complex and its interaction with Zn(II) (Godino-Salido, Gutiérrez-Valero, López-Garzón, & Moreno-Sánchez, 1994).
特性
IUPAC Name |
4,6-dimethyl-2-pyrrol-1-ylpyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3/c1-8-7-9(2)12-10(11-8)13-5-3-4-6-13/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBGBKRDYKUFMJL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2C=CC=C2)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70609908 |
Source


|
| Record name | 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |
CAS RN |
60795-33-7 |
Source


|
| Record name | 4,6-Dimethyl-2-(1H-pyrrol-1-yl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70609908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

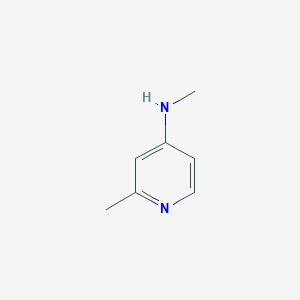

![2-[(2-Methylphenyl)sulfanylmethyl]oxirane](/img/structure/B1321025.png)
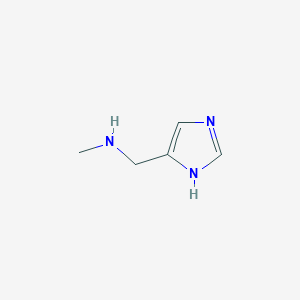

![3-[(4-Methylpiperidin-1-yl)methyl]phenol](/img/structure/B1321042.png)


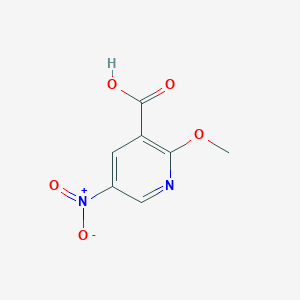
![2-Methyldibenzo[F,H]quinoxaline](/img/structure/B1321052.png)
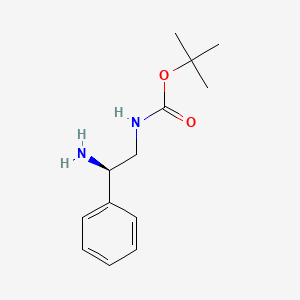


![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B1321068.png)